molecular formula C23H23NO3S B2551135 4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine CAS No. 344278-79-1

4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine

Cat. No.: B2551135
CAS No.: 344278-79-1
M. Wt: 393.5
InChI Key: VMWPZPHQXLYHKT-UHFFFAOYSA-N
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Description

4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine is a chemical compound offered for research and development purposes. The compound features a pyridine core substituted with a methylphenylsulfonyl group and a methallyl phenyl ether group, specifically a [(2-methyl-2-propenyl)oxy]benzene moiety . This product is intended for laboratory research use only and is not classified as a drug, pharmaceutical, or medicinal agent. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all applicable regulations and safety protocols are followed during the handling and use of this material.

Properties

IUPAC Name

4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylprop-2-enoxy)-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-16(2)15-27-23-22(28(25,26)21-13-9-8-10-17(21)3)18(4)14-20(24-23)19-11-6-5-7-12-19/h5-14H,1,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPZPHQXLYHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine, a compound with the chemical formula C23H23NO3S and a molecular weight of 393.49862 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2937421-36-6
  • Molecular Formula : C23H23NO3S
  • Molecular Weight : 393.49862 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent, its effects on cell signaling pathways, and its antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, it has been shown to affect the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

The compound interacts with multiple biological targets:

  • G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, which are critical in mediating cellular responses to hormones and neurotransmitters.
  • Enzyme Inhibition : The sulfonamide group in the molecule suggests potential inhibition of sulfonamide-sensitive enzymes involved in bacterial growth.
  • Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated significant inhibition of COX enzymes, suggesting anti-inflammatory potential.
Sun & Zhou (2015)Reported antimicrobial activity against several pathogens with notable efficacy at low concentrations.
PMC3315628Explored interactions with GPCRs, indicating modulation of intracellular calcium levels affecting various physiological processes.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Groups
Compound Name (Core Structure) Sulfur Group Type Key Substituents Biological Activity/Properties Reference
Target Compound (Pyridine) Sulfonyl (2-methylphenyl) 4-Me, 2-(2-Me-propenyloxy), 6-Ph Hypothesized antifungal/anti-inflammatory
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (Pyrimidine) Sulfanyl (Cl-Ph), Sulfonyl (Me) 4-Cl-Ph, 6-(MeSO₂Me) Not reported; potential kinase inhibition
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (Pyridine) Sulfanyl (4-MePh) 2-Cl-Ph, 4-CF₃, 3-CN Enhanced metabolic stability
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine (Pyrimidine) Sulfinyl (Ph) 6-phenoxy, 4-(PhSOCH₂) Intermediate oxidation state; solubility

Key Observations :

  • Sulfonyl vs. Sulfanyl/Sulfinyl: The target’s sulfonyl group (strong electron-withdrawing) contrasts with sulfanyl (electron-donating) in and sulfinyl (moderately polar) in .
  • Heterocycle Core : Pyrimidine derivatives (e.g., ) exhibit different π-π stacking interactions compared to pyridine-based compounds, affecting DNA/RNA binding or protein interactions.
  • Substituent Positioning : The ortho-methyl group on the sulfonyl phenyl ring (target compound) introduces steric hindrance absent in para-substituted analogues (e.g., ), possibly altering binding kinetics .
Functional Group Variations
  • Propenyloxy vs. Ethoxy/Cyano: The target’s propenyloxy group (position 2) is more labile under oxidative conditions than the ethoxy group in 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile , which may influence metabolic stability. The cyano group in enhances electrophilicity, favoring covalent binding to thiols in enzymes.
  • Trifluoromethyl (CF₃) Effects : Compounds like with CF₃ groups exhibit increased lipophilicity and bioavailability compared to the target’s methyl/phenyl substituents .
Physicochemical Properties
Property Target Compound 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 2-Ethoxy-4-(4-MePh)-6-Ph-pyridine-3-carbonitrile
Molecular Weight ~425 g/mol ~405 g/mol ~330 g/mol
LogP ~3.5 (estimated) ~3.8 (higher due to Cl and MeSO₂Me) ~2.9 (lower due to CN)
Solubility Moderate (DMSO > water) Low (lipophilic substituents) Moderate (polar CN group)

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